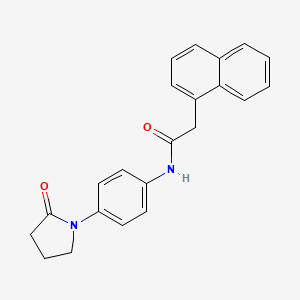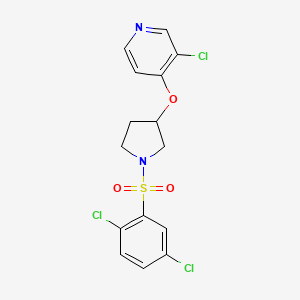
3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C15H13Cl3N2O3S and its molecular weight is 407.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrrolidines and Tetrahydropyridine Derivatives
Researchers have developed new synthetic routes to pyrrolidines, leveraging reactions of γ-halocarbanions with imines, mimicking a 1,3-dipolar cycloaddition process. This methodology provides an efficient approach to substituted pyrrolidines, which are crucial scaffolds in many biologically active compounds (Mąkosza & Judka, 2005). Additionally, sulfonated tetrahydropyridine derivatives have been synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, offering a catalyst-free method to obtain these derivatives in moderate to good yields (An & Wu, 2017).
Advanced Materials Synthesis
The creation of advanced materials, such as magnetically separable graphene oxide anchored with sulfonic acid, showcases the application of sulfonamide derivatives in catalysis. This particular material demonstrated high catalytic activity for the synthesis of pyrazolopyridine derivatives, highlighting the potential of such compounds in enhancing the efficiency and recyclability of catalysts (Zhang et al., 2016).
Organic Synthesis and Medicinal Chemistry Applications
The synthesis of sulfonamides based on dihydropyridine and pyrrolopyridine frameworks has been explored, providing new routes to compounds that may have medicinal chemistry applications. These synthetic protocols enable the preparation of complex molecules containing sulfonamide groups, which are prevalent in many drugs and biologically active molecules (Ikaunieks, Björkling, & Loža, 2015).
Catalysis and Oxidation Processes
The research also includes the development of novel catalysts, such as oxo-rhenium complexes, for the efficient and selective oxidation of alcohols. These catalyst systems demonstrate the potential of using sulfoxide as an oxidant agent, providing a green and efficient pathway for the transformation of alcohols to aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).
Properties
IUPAC Name |
3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIFBOHJBATBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)



![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)
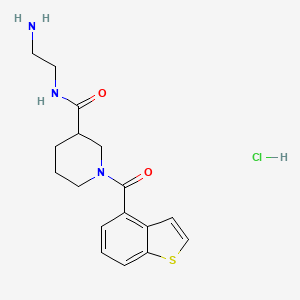
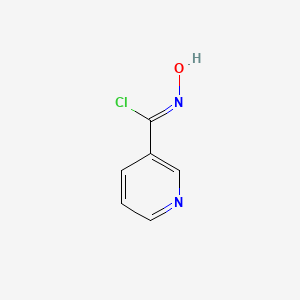
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

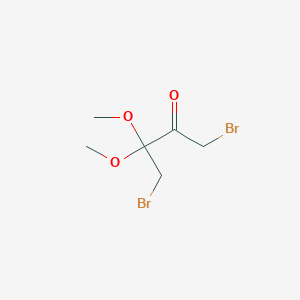
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
